molecular formula C15H10BrNO B1293260 2-(3-Bromophenyl)-4'-cyanoacetophenone CAS No. 898784-13-9

2-(3-Bromophenyl)-4'-cyanoacetophenone

Cat. No. B1293260
CAS RN: 898784-13-9
M. Wt: 300.15 g/mol
InChI Key: QVVXLXHELFIZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-4'-cyanoacetophenone is a chemical compound that is part of the bromoacetophenone family. This family of compounds is known for its potential in various chemical reactions and biological activities. The compound itself is characterized by the presence of a bromine atom on the phenyl ring and a cyano group attached to the acetophenone structure.

Synthesis Analysis

The synthesis of bromoacetophenone derivatives, including those similar to this compound, involves various chemical reactions. For instance, pyrrolecarboxamide-conjugated 4'-bromoacetophenones were synthesized for the purpose of investigating their DNA cleaving activities . Another synthesis method reported involves a three-component reaction between a primary amine, carbon disulfide, and bromoacetophenone to produce 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives . Additionally, a series of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized using Crossed-Aldol condensation of 3-bromo-4-morpholino acetophenone with various benzaldehydes .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds. The presence of substituents on the phenyl ring, such as the bromine atom, and the cyano group on the acetophenone moiety, can significantly influence the electronic properties of the molecule. The molecular structure is characterized by spectroscopic methods such as UV, IR, and NMR, which provide information on the functional group frequencies and chemical shifts .

Chemical Reactions Analysis

Bromoacetophenone derivatives are known to participate in various chemical reactions. They can act as photoinducible DNA cleaving agents when excited, generating monophenyl radicals capable of hydrogen atom abstraction . The cascade reaction sequence involving carbon disulfide and primary amines leads to the formation of thiazole derivatives, showcasing the reactivity of the bromoacetophenone core .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetophenone derivatives are characterized by their physical constants and spectral data. The UV absorption maximum, infrared absorption group frequencies, and NMR chemical shifts are all influenced by the substituents present on the molecule. These properties are essential for understanding the behavior of the compound in various environments and can be correlated with Hammett substituent constants and Swain-Lupton parameters . The antimicrobial activities of these compounds have also been explored, indicating their potential in biological applications .

Scientific Research Applications

Synthesis of Related Compounds

The development of practical synthesis methods for related brominated and fluorinated biphenyl compounds, as described by Qiu et al. (2009), highlights the importance of efficient synthesis techniques in the preparation of intermediates for pharmaceutical and other applications (Qiu et al., 2009). Such methodologies could be applicable to the synthesis or modification of "2-(3-Bromophenyl)-4'-cyanoacetophenone" for specific research or industrial purposes.

Chemosensors Development

Research on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrates the utility of specific chemical frameworks in detecting a wide range of analytes (Roy, 2021). This suggests that "this compound" could potentially be explored as a framework for developing new chemosensors, given its unique structural features (Roy, 2021).

Environmental Impact Studies

The assessment of the environmental impact of organochlorine compounds and their fate in aquatic environments, as investigated by Krijgsheld and Gen (1986), provides a framework for studying the environmental behavior and effects of various chemical compounds (Krijgsheld & Gen, 1986). Similar methodologies could be applied to assess the environmental impact of "this compound," especially considering its potential bioactivity and persistence.

Pharmacological Reviews

Reviews of pharmacological activities of compounds, such as the review on paeonol derivatives (Wang et al., 2020), illustrate the importance of systematic evaluations of chemical derivatives for discovering new therapeutic uses (Wang et al., 2020). Exploring "this compound" in a pharmacological context could reveal new avenues for drug development or biomedical research.

properties

IUPAC Name

4-[2-(3-bromophenyl)acetyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-14-3-1-2-12(8-14)9-15(18)13-6-4-11(10-17)5-7-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVXLXHELFIZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642310
Record name 4-[(3-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898784-13-9
Record name 4-[(3-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.